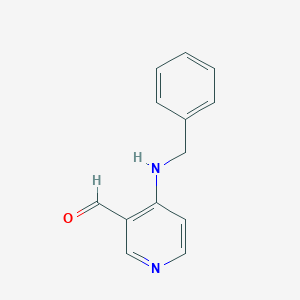

4-(Benzylamino)pyridine-3-carbaldehyde

Description

4-(Benzylamino)pyridine-3-carbaldehyde is a pyridine derivative featuring a benzylamino group at the 4-position and a formyl (aldehyde) group at the 3-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes. Its structure combines the electron-rich benzylamino group with the electrophilic aldehyde moiety, enabling diverse reactivity patterns such as nucleophilic additions, condensations, and metal coordination.

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

4-(benzylamino)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C13H12N2O/c16-10-12-9-14-7-6-13(12)15-8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,14,15) |

InChI Key |

FMCCBCUGJQOMEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=NC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)pyridine-3-carbaldehyde typically involves the reaction of 4-aminopyridine with benzyl chloride to form 4-(benzylamino)pyridine. This intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the third position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

Oxidation: 4-(Benzylamino)pyridine-3-carboxylic acid

Reduction: 4-(Benzylamino)pyridine-3-methanol

Substitution: Products vary based on the nucleophile used

Scientific Research Applications

4-(Benzylamino)pyridine-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the aldehyde group can participate in covalent bonding with nucleophilic residues in the active site of enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(Benzylamino)pyridine-3-carbaldehyde with key analogs, focusing on structural features, reactivity, and applications:

Key Observations:

Functional Group Influence: The aldehyde group in this compound distinguishes it from simpler analogs like 4-benzylaminopyridine. This group facilitates condensations (e.g., with amines to form imines) and coordination with transition metals (e.g., Cu, Pd) . In contrast, 4-(Benzylamino)but-2-enamide (Example 147) incorporates an α,β-unsaturated amide backbone, enhancing its bioactivity in kinase inhibition but reducing aldehyde-specific reactivity .

Electronic and Steric Effects: The benzylamino group at C4 donates electron density to the pyridine ring, increasing basicity at the adjacent nitrogen. This contrasts with 4-benzyloxybenzaldehyde, where the electron-withdrawing benzyloxy group deactivates the benzene ring for electrophilic substitution .

Synthetic Utility: this compound is a precursor to more complex heterocycles (e.g., quinoline derivatives), while 4-benzylaminopyridine is often used as a ligand or intermediate in nucleophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.